molecular formula C20H22N6 B2955357 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2415642-26-9

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2955357
CAS No.: 2415642-26-9
M. Wt: 346.438
InChI Key: PMFPYBPBCRSPFU-XBXARRHUSA-N
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Description

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazole ring, and a pyrimidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the reaction of piperazine with a substituted pyrimidine derivative in the presence of a base such as potassium carbonate in a solvent like chloroform . The reaction is usually carried out at room temperature and monitored using techniques like NMR and mass spectrometry to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Scientific Research Applications

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of a piperazine, pyrazole, and pyrimidine ring in a single molecule. This structural complexity allows for diverse chemical reactivity and a broad range of biological activities, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-2-6-18(7-3-1)8-4-10-24-12-14-25(15-13-24)19-16-20(22-17-21-19)26-11-5-9-23-26/h1-9,11,16-17H,10,12-15H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFPYBPBCRSPFU-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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